REACTION_CXSMILES
|
O[CH:2]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([C:11]([O:13][CH3:14])=[O:12])[C:5]=2[CH2:4][CH2:3]1.C1(C)C=CC(S(Cl)(=O)=O)=CC=1.[N:26]1C=CC=C[CH:27]=1>>[C:27]([CH:2]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([C:11]([O:13][CH3:14])=[O:12])[C:5]=2[CH2:4][CH2:3]1)#[N:26]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1CCC=2C(=CC=CC12)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
ADDITION
|
Details
|
the addition of ice
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture is extracted with ether
|
Type
|
WASH
|
Details
|
The extract is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
The solvent is then distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the resultant 4-carbomethoxy-1-indanyl p-toluenesulfonate is dissolved in 100 ml
|
Type
|
ADDITION
|
Details
|
of sodium cyanide is added
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for 11 hours
|
Duration
|
11 h
|
Type
|
ADDITION
|
Details
|
the addition of 850 ml
|
Type
|
EXTRACTION
|
Details
|
of water, the reaction mixture is extracted with ether
|
Type
|
WASH
|
Details
|
The extract is washed with a saturated aqueous solution of sodium chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
The solvent is distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is purified by column chromatography on silica gel (600 g. silica gel; eluant: chloroform)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1CCC=2C(=CC=CC12)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |